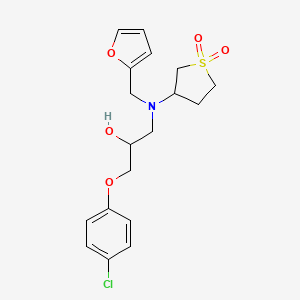
1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione is a complex organic compound with the molecular formula C18H30N2O5. It features a unique structure that includes multiple functional groups such as secondary amides, ketones, and ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione typically involves multi-step organic reactions. The process may start with the formation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include amines, carboxylic acids, and alcohols, which undergo condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and pH are carefully monitored to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione: Similar in structure but may have different functional groups or stereochemistry.
This compound analogs: Compounds with slight modifications in the molecular structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
920279-08-9 |
|---|---|
Molekularformel |
C18H30N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,4-dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione |
InChI |
InChI=1S/C18H30N2O5/c21-16-6-2-1-3-8-17(22)19-10-12-24-14-15-25-13-11-20-18(23)9-5-4-7-16/h2,6H,1,3-5,7-15H2,(H,19,22)(H,20,23) |
InChI-Schlüssel |
PBXFVIVBRUCTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NCCOCCOCCNC(=O)CCCC=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)
![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
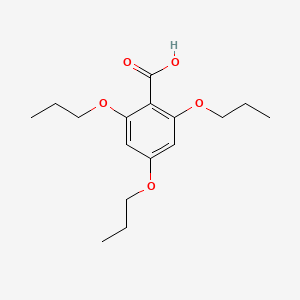
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
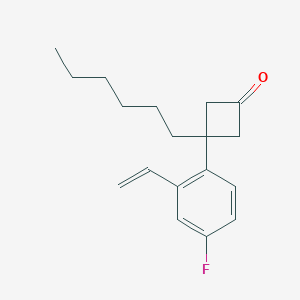
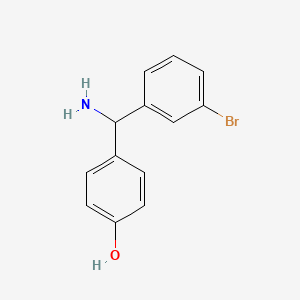
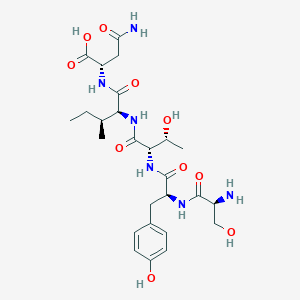

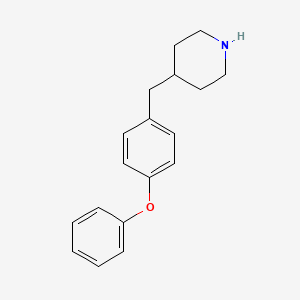
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)

